8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chemical compound belonging to the class of benzoazepines, which are characterized by their fused benzene and azepine rings. This compound features a methoxy group at the eighth position and a carbonyl group at the second position, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be achieved through several methods, often involving multi-step reactions that utilize various reagents and conditions.
The synthesis often requires purification techniques such as silica gel chromatography to isolate the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one features:
The structural representation can be depicted as follows:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets.
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can participate in various chemical reactions typical for heterocycles:
These reactions often require specific reagents and conditions to achieve desired transformations while maintaining the integrity of the azepine core.
Research indicates that similar compounds may act as modulators of neurotransmitter receptors, potentially offering therapeutic effects in conditions such as anxiety or depression. The exact pathways and interactions would require further investigation through pharmacological studies.
Spectroscopic data (NMR, IR) provide insights into functional groups and structural integrity. For instance, characteristic peaks in NMR spectra confirm the presence of aromatic protons and methoxy groups.
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific uses:
The synthesis of 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS 22246-83-9) typically employs convergent strategies involving ring formation through intramolecular cyclization. A prominent approach uses ortho-arylmethylbenzyl azide precursors (e.g., 17c) subjected to acid-catalyzed rearrangement. This method constructs the azepine ring via iminium ion generation followed by electrophilic aromatic substitution. Key challenges include controlling regioselectivity and suppressing dimerization side reactions. For example, substrates lacking electron-donating groups (e.g., 17a-b) fail to cyclize due to insufficient nucleophilicity of the aryl ring, underscoring the necessity of methoxy group participation [1].
Alternative de novo routes leverage dihydronaphthalene derivatives as starting materials. Oxidative cleavage of 1,2- or 1,4-dihydronaphthalenes with OsO₄/NMO generates dialdehydes, which undergo reductive amination with primary amines to form tetrahydrobenzo[c] or [d]azepine regioisomers. While adaptable for C8-functionalized variants, this method requires precise stereocontrol and yields mixed regioisomers when applied to unsymmetrical precursors [5].
Table 1: Comparative Yields in Benzoazepine Ring-Forming Strategies
Starting Material | Cyclization Method | Key Intermediate | Yield (%) |
---|---|---|---|
ortho-Arylmethylbenzyl azide | TfOH-catalyzed rearrangement | Iminium ion | 73–98 |
1,4-Dihydronaphthalene | OsO₄/NMO oxidation → reductive amination | Dialdehyde | 45–68 |
2-Formylphenyl boronic acid | Suzuki coupling → azide reduction | Biarylmethane aldehyde | 48–76 |
Trifluoromethanesulfonic acid (TfOH) has emerged as the optimal catalyst for azide-mediated benzoazepine cyclization. Critical optimization studies revealed that 1.0 equivalent of TfOH in dry toluene (0.10 M concentration) maximizes the yield of the 8-methoxy derivative (18c) to 93%, outperforming dichloromethane (89%) or diluted toluene (84%). The catalytic cycle involves:
Notably, substrates with 3-methoxybenzyl groups (17c) cyclize efficiently, while halogenated analogs (17b) fail due to electron-withdrawing effects. This methodology demonstrates exceptional functional group tolerance for ethers and halogens when ring electronics favor cyclization.
The C8-methoxy group is strategically incorporated via two validated approaches:
The methoxy group’s electron-donating character is essential for both cyclization efficiency (via enhanced nucleophilicity at C8) and biological activity modulation. Attempts to introduce methoxy at sterically hindered positions (e.g., 2,4,5-trimethoxy analog 17e) result in cyclization failure, confirming the necessity of unhindered C8 activation [1].
Patent literature reveals significant variations in synthetic efficiency for 8-methoxy-benzoazepinone:
Table 2: Patent-Disclosed Synthetic Routes to 8-Methoxy-Benzoazepinone
Patent/Reference | Key Steps | Overall Yield (%) | Advantages/Limitations |
---|---|---|---|
US4322439A (1982) | Friedel-Crafts acylation → Beckmann rearrangement | ~28 | Simple reagents; low regiocontrol |
WO2008/051547A1 (2008) | Azide rearrangement → hydrogenation | 61 | High-purity product; scalable conditions |
US6514965B1 (2003) | Reductive amination of keto-azide | Not reported | Flexible N-substitution; unstable intermediates |
The azide rearrangement route (WO2008/051547A1) achieves superior yield (61%) and purity via optimized catalytic steps. In contrast, classical Friedel-Crafts methods suffer from poor regioselectivity and require harsh conditions incompatible with sensitive functionalities. Modern patents increasingly prioritize catalytic methods over stoichiometric reagents to enhance atom economy [2] [3].
Intermediate purification critically impacts final product quality:
Notably, alcohol intermediates 28d and 28m require immediate derivatization due to oxidation sensitivity. Direct conversion of crude alcohols to bromides without purification improves azide 17f yield to 27% over three steps versus <15% with isolated intermediates [1].
Table 3: Physicochemical Properties of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Property | Value | Method |
---|---|---|
Molecular formula | C₁₁H₁₃NO₂ | HRMS |
Molecular weight | 191.23 g/mol | - |
Boiling point | 369.8°C at 760 mmHg | Simulated distillation |
Density | 1.121 g/cm³ | Pycnometry |
Flash point | 177.5°C | Pensky-Martens closed cup |
LogP | 2.06 (XLogP3: 1.4) | Reversed-phase HPLC |
Refractive index | 1.536 | Abbe refractometer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7